molecular formula C21H27BrN4O B2864498 2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide CAS No. 1428092-62-9

2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide

Cat. No.: B2864498
CAS No.: 1428092-62-9
M. Wt: 431.378
InChI Key: SHHMEKLZEQPVEI-UHFFFAOYSA-N
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Description

2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 6-position, and a carboxamide group at the 3-position of the pyridine ring. Additionally, it features a 4-(4-phenylpiperazin-1-yl)butyl substituent attached to the nitrogen atom of the carboxamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Methylation: The methyl group at the 6-position can be introduced via a Friedel-Crafts alkylation reaction using methyl iodide and a Lewis acid catalyst such as aluminum chloride.

    Carboxamide Formation: The carboxamide group can be formed by reacting the brominated and methylated pyridine with an appropriate amine, such as 4-(4-phenylpiperazin-1-yl)butylamine, under conditions that facilitate amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and the use of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxides. Reduction reactions can also occur, potentially reducing the carbox

Properties

IUPAC Name

2-bromo-6-methyl-N-[4-(4-phenylpiperazin-1-yl)butyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN4O/c1-17-9-10-19(20(22)24-17)21(27)23-11-5-6-12-25-13-15-26(16-14-25)18-7-3-2-4-8-18/h2-4,7-10H,5-6,11-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHMEKLZEQPVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)NCCCCN2CCN(CC2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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